
ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate is a compound that likely shares structural similarities with various ethyl propanoate derivatives, which have been studied for their potential applications in different fields such as bio-assays, crystal structure analysis, and photochemistry. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds to infer its characteristics and potential applications.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of indole derivatives with various reagents. For instance, ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate was prepared via the reaction of 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions . Similarly, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate involved spectroscopic techniques such as FT-IR, NMR, and ESI-MS to confirm the structure . These methods could be adapted for the synthesis and confirmation of the structure of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal structure of synthesized compounds, revealing intermolecular hydrogen bonds and confirming the absolute structure . DFT calculations, including HOMO-LUMO energy evaluations, have been used to describe global reactivity descriptors and intramolecular charge transfer interactions . These techniques would be essential in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in different chemical reactions. For example, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates have been shown to react with S-methylisothiosemicarbazide hydroiodide to form various products depending on the reaction conditions . This suggests that this compound could also participate in diverse chemical reactions, which could be explored to synthesize novel derivatives or to study its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through experimental and computational methods. The photochemistry of ethyl 3-(2-indolyl)propenoate derivatives has been investigated, revealing ground state conformational control of photochemical behavior . Additionally, conformational analysis of 2-(indol-3-yl)ethyl α-l-arabinopyranoside and its derivatives has been performed using NOE measurements and computational chemistry methods . These approaches would be relevant in determining the physical and chemical properties of this compound.
Applications De Recherche Scientifique
Chiral Epoxides Synthesis : A study focused on the synthesis of chiral epoxides, like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, which are valuable precursors in chemical syntheses. These compounds were synthesized from levoglucosenone, a biobased chiral compound, through a sustainable chemo-enzymatic pathway (Peru et al., 2016).
AHAS Inhibitors Discovery : Another study synthesized the title compound as a novel AHAS inhibitor and determined its crystal structure using single-crystal X-ray diffraction analysis. This research provided insights into the structure and potential applications of such compounds in inhibiting AHAS (Shang et al., 2011).
Structural Characterization : A compound similar in structure, ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate, was synthesized and characterized using various analytical techniques, contributing to the understanding of such molecules (Farghaly & Gomha, 2012).
Polymorphic Forms in Pharmaceuticals : Research on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a pharmaceutical compound, investigated its polymorphic forms using spectroscopic and diffractometric techniques. This study enhances understanding of the physical and analytical characterization of such compounds (Vogt et al., 2013).
Antimicrobial Activity : The synthesis and biological evaluation of ethyl 2-(3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanamido)-3-(1H-indol-3-yl)propanoate (EHPTIP) revealed its antimicrobial activity. EHPTIP also showed potential as a new imaging agent for brain SPECT (Abdel-Ghany et al., 2013).
Propriétés
IUPAC Name |
ethyl 3-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]-3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-29-20(26)13-19(16-11-9-14(2)10-12-16)25-23(28)22(27)21-15(3)24-18-8-6-5-7-17(18)21/h5-12,19,24H,4,13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHOYNGVXZNXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

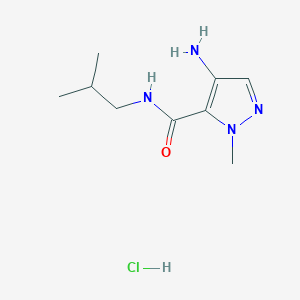
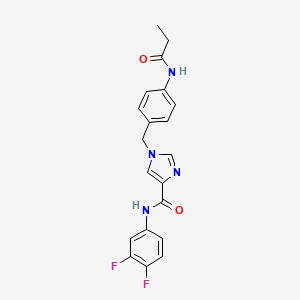
![N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B3001904.png)

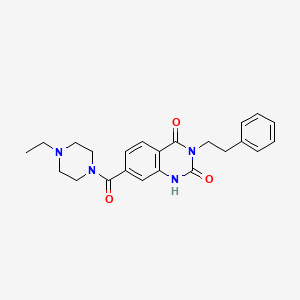
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B3001909.png)
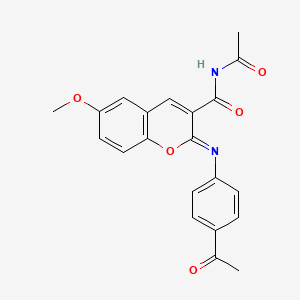
![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3001916.png)
![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)
![3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3001918.png)
![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)
![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)
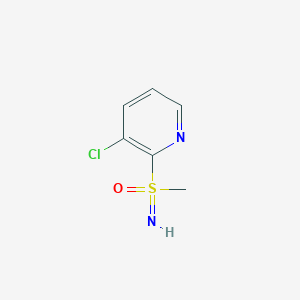
![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)